2-(4-(Benzyloxy)phenoxy)-N'-(3-nitrobenzylidene)acetohydrazide
Overview
Description
2-(4-(Benzyloxy)phenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)phenoxy)-N’-(3-nitrobenzylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzyloxyphenol: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.
Synthesis of Benzyloxyphenoxyacetic Acid: Benzyloxyphenol is then reacted with chloroacetic acid under basic conditions to yield benzyloxyphenoxyacetic acid.
Formation of Hydrazide: The benzyloxyphenoxyacetic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate.
Condensation with Nitrobenzaldehyde: Finally, the hydrazide is condensed with 3-nitrobenzaldehyde in the presence of an acid catalyst to form 2-(4-(Benzyloxy)phenoxy)-N’-(3-nitrobenzylidene)acetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)phenoxy)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various functional groups in place of the benzyloxy group.
Scientific Research Applications
2-(4-(Benzyloxy)phenoxy)-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and phenoxy groups may also contribute to its binding affinity and specificity for certain enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)phenoxy)acetic acid: Shares the benzyloxyphenoxy moiety but lacks the nitrobenzylidene and hydrazide groups.
3-Nitrobenzylideneacetohydrazide: Contains the nitrobenzylidene and hydrazide groups but lacks the benzyloxyphenoxy moiety.
Uniqueness
2-(4-(Benzyloxy)phenoxy)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-22(24-23-14-18-7-4-8-19(13-18)25(27)28)16-30-21-11-9-20(10-12-21)29-15-17-5-2-1-3-6-17/h1-14H,15-16H2,(H,24,26)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYQCIJRGYWMNM-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303087-11-8 | |
Record name | 2-(4-(BENZYLOXY)PHENOXY)-N'-(3-NITROBENZYLIDENE)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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